![molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7](/img/structure/B1273706.png)

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Overview

Description

The compound 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a brominated furan derivative, which is a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the bromine atom and aldehyde group in the compound suggests potential reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated furan compounds can be achieved through various methods. One approach involves starting from commercially available anhydrides such as maleic anhydride and phthalic anhydride. For instance, the synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones has been reported, which includes a key step of debrominative decarboxylation or bromodecarboxylation reaction . Although the exact synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

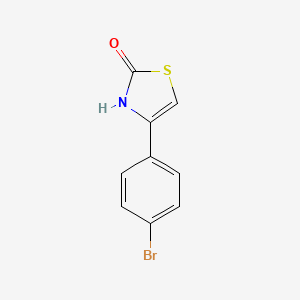

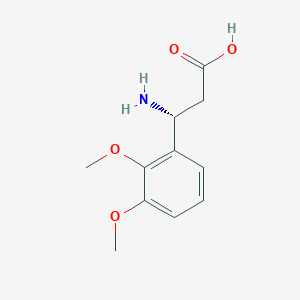

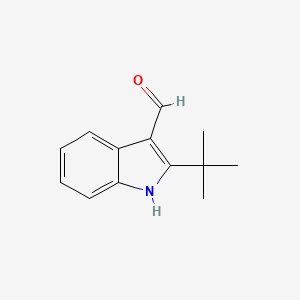

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde would include a dihydrobenzofuran backbone with a bromine atom at the 5-position and an aldehyde functional group at the 7-position. The dihydrobenzofuran moiety is a saturated version of the benzofuran system, which may influence the compound's electronic and steric properties. The presence of the aldehyde group suggests potential for further chemical transformations, such as nucleophilic addition reactions.

Chemical Reactions Analysis

Brominated furan compounds are known to participate in various chemical reactions. For example, the reaction of bromobenzo[b]furans with sodium hydrogen selenide yields isomeric hydroseleno aldehydes, which can further oxidize to diselenides or react with methyl iodide to form methylseleno derivatives . These reactions demonstrate the reactivity of the bromine and aldehyde functional groups in such compounds, which could be extrapolated to the chemical behavior of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde are not provided in the papers, we can infer some general characteristics based on the structure. The bromine atom would likely increase the molecular weight and density compared to non-brominated analogs. The aldehyde group could contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds. The saturated dihydrobenzofuran ring might reduce the compound's overall reactivity compared to its unsaturated counterpart.

Scientific Research Applications

Tautomerism and Chemosensor Applications

- Benzoid-quinoid tautomerism : This compound exhibits tautomerism, a chemical phenomenon where a single chemical formula can exist in two or more structural forms, known as tautomers. For example, in dibenzo(benzo)-18-crown-6-containing N-arylimines of hydroxybenzo[b]furan carbaldehydes, a tautomeric equilibrium exists between benzoid and quinoid forms. This tautomerism is crucial in understanding the compound's reactivity and properties (Dubonosov et al., 2009).

- Chemosensor Systems : The compound is studied for its potential in chemosensor systems. In the presence of certain metal cations, the tautomeric equilibrium shifts, leading to changes in absorption and fluorescence spectra, which is a key attribute in designing chemosensors (Dubonosov et al., 2008).

Photocatalysis and Biomass-derived Chemicals

- Ligand-free photocatalysis : Furan-2-carbaldehydes, a class that includes 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, are used as C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This synthesis is notable for its green chemistry approach, utilizing biomass-derived chemicals and not requiring protection of functional groups (Yu et al., 2018).

Synthesis and Reactivity

- Synthesis and structural properties : Research on the synthesis, structure, and reactivity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and its analogs aids in understanding its applications in various chemical processes. Studies focus on the synthesis of isomeric carbaldehydes and their spectral assignments, which are crucial for their use in further chemical syntheses and applications (Yempala & Cassels, 2017).

properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBHNHULMHKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383428 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

CAS RN |

281678-73-7 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)